molecular formula C12H9BrClNO3 B13153332 ethyl 8-bromo-6-chloro-4-oxo-1H-quinoline-3-carboxylate

ethyl 8-bromo-6-chloro-4-oxo-1H-quinoline-3-carboxylate

Cat. No.: B13153332
M. Wt: 330.56 g/mol
InChI Key: GYDYNVHKLYQIEC-UHFFFAOYSA-N
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Description

Ethyl 8-bromo-6-chloro-4-oxo-1H-quinoline-3-carboxylate is a quinoline derivative with significant potential in medicinal chemistry. The quinoline scaffold is known for its diverse biological activities, making it a valuable structure in drug development. This compound, with its specific substitutions, offers unique properties that can be exploited in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-bromo-6-chloro-4-oxo-1H-quinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of a quinoline derivative, followed by esterification to introduce the ethyl carboxylate group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process, ensuring consistent quality and supply .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-bromo-6-chloro-4-oxo-1H-quinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while reduction and oxidation reactions can modify the carbonyl group to form alcohols or carboxylic acids .

Scientific Research Applications

Ethyl 8-bromo-6-chloro-4-oxo-1H-quinoline-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of potential drug candidates with antibacterial, antiviral, and anticancer properties.

    Biological Studies: The compound can be used to study the mechanisms of action of quinoline derivatives and their interactions with biological targets.

    Industrial Applications: It can be utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 8-bromo-6-chloro-4-oxo-1H-quinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline scaffold can inhibit the activity of certain enzymes, leading to therapeutic effects. The bromine and chlorine substitutions may enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 8-bromo-6-chloro-4-oxo-1H-quinoline-3-carboxylate is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the ethyl carboxylate group, makes it a versatile compound for various applications. Its unique structure allows for targeted modifications and the development of new derivatives with enhanced activity and selectivity .

Properties

Molecular Formula

C12H9BrClNO3

Molecular Weight

330.56 g/mol

IUPAC Name

ethyl 8-bromo-6-chloro-4-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C12H9BrClNO3/c1-2-18-12(17)8-5-15-10-7(11(8)16)3-6(14)4-9(10)13/h3-5H,2H2,1H3,(H,15,16)

InChI Key

GYDYNVHKLYQIEC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2Br)Cl

Origin of Product

United States

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